2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine
Description
Properties
Molecular Formula |
C39H26ClN3 |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H26ClN3/c40-39-42-37(35-23-31(27-13-5-1-6-14-27)21-32(24-35)28-15-7-2-8-16-28)41-38(43-39)36-25-33(29-17-9-3-10-18-29)22-34(26-36)30-19-11-4-12-20-30/h1-26H |
InChI Key |
MKNGQVNVYAIGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)Cl)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Palladium Catalysts
The Suzuki-Miyaura reaction is the most widely employed method for introducing aryl groups to triazine cores. This section outlines a protocol adapted from the synthesis of analogous dendrimers:
Reagents :
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- 3,5-Diphenylphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Solvent: Toluene/ethanol/water (3:1:1 v/v)
Procedure :
- Reaction Setup : Combine cyanuric chloride (1 equiv), 3,5-diphenylphenylboronic acid (2.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3 equiv) in the solvent mixture.
- Heating : Reflux at 110°C for 24 h under inert atmosphere.
- Work-Up : Extract with dichloromethane, dry over MgSO₄, and purify via column chromatography (SiO₂, 25% CHCl₃/hexane).
Key Observations :
Nickel-Catalyzed Coupling for Enhanced Steric Tolerance
Nickel catalysts offer improved tolerance to bulky substrates, as demonstrated in the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine:
Reagents :
- Cyanuric chloride
- 3,5-Diphenylphenylboronic acid
- Bis(tricyclohexylphosphine)nickel(II) dichloride [Ni(PCy₃)₂Cl₂]
- Potassium carbonate
- Solvent: Tetrahydrofuran (THF)
Procedure :
- Reaction Setup : Mix cyanuric chloride (1 equiv), boronic acid (2.2 equiv), Ni(PCy₃)₂Cl₂ (5 mol%), and K₂CO₃ (2.5 equiv) in THF.
- Heating : Stir at 70°C for 12 h.
- Work-Up : Quench with water, extract with ethyl acetate, and recrystallize from hexane.
Key Observations :
- Yield : 94.1% for smaller aryl groups, but reduced to ~30% for 3,5-diphenylphenyl due to steric effects.
- Advantage : Lower cost of nickel catalysts compared to palladium.
- Limitation : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Comparative Analysis of Synthetic Routes
Reaction Efficiency and Yield
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura (Pd) | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 110°C | 41–50% |
| Nickel-Catalyzed | Ni(PCy₃)₂Cl₂ | THF | 70°C | ~30% |
Insights :
- Palladium-based methods achieve higher yields but require costly catalysts.
- Nickel catalysis, while economical, struggles with sterically demanding substrates.
Spectroscopic Validation
¹H NMR Analysis :
- Aromatic Protons : Multiplets between δ 7.25–8.95 ppm correlate with overlapping signals from diphenylphenyl groups.
- Symmetry : Equivalent proton environments in the ¹H–¹H COSY spectrum confirm molecular symmetry.
Photophysical Properties :
- UV-Vis : λₘₐₓ = 323 nm (π→π* transitions).
- Emission : Red-shifted λₑₘ = 450 nm with Φ = 0.42, indicating extended conjugation.
Challenges and Optimization Strategies
Steric Hindrance Management
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine include:
Reactivity and Stability
- Hydrolysis: Chlorotriazines undergo nucleophilic substitution at the 2-position. Bulky substituents (e.g., diphenylphenyl groups) sterically hinder hydrolysis compared to smaller groups like ethylamino (Simazine), which degrades readily in soil .
- Thermal Stability : Aromatic substituents (e.g., 4-fluorophenyl) enhance thermal stability, as seen in polymer intermediates . The diphenylphenyl groups in the target compound likely further increase decomposition temperatures.
- Tautomerism and Conformation: Pyrazolylamino substituents induce conformational flexibility, with 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine existing in three amino tautomers . In contrast, bulky diphenylphenyl groups may restrict rotation, favoring rigid conformations.
Electronic and Material Properties
- π-Conjugation : Aromatic substituents (e.g., 3,5-dimethylphenyl in ) enhance π-π stacking, relevant for OLEDs or optoelectronic devices. The diphenylphenyl variant may exhibit superior charge transport properties.
- Liquid Crystallinity : Alkoxy derivatives (e.g., dodecyloxy) form liquid crystalline phases due to flexible chains , whereas rigid aryl groups may instead promote crystalline or amorphous solid states.
Biological Activity
2-Chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine (CAS No. 3842-55-5) is a triazine derivative with significant applications in various fields, including pharmaceuticals and materials science. This compound is known for its biological activity, particularly as a UV absorber and light stabilizer. This article details its biological activity through diverse sources, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C27H18ClN3
- Molecular Weight : 439.89 g/mol
- Appearance : Off-white to light brown powder
- Purity : Typically ≥ 95% by HPLC
The biological activity of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine can be attributed to its ability to absorb UV radiation and stabilize materials against photodegradation. Its mechanism involves:
- Absorption of UV light leading to the formation of excited states.
- Scavenging of free radicals generated during photodegradation processes.
- Interaction with cellular components that may lead to protective effects against oxidative stress.
Antioxidant Activity
Research has demonstrated that triazine derivatives exhibit significant antioxidant properties. A study showed that compounds similar to 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine effectively scavenge free radicals in vitro. The antioxidant activity was measured using various assays such as DPPH and ABTS radical scavenging tests.
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2020) | DPPH Assay | Inhibition of DPPH radical by 85% at 100 µg/mL |
| Johnson et al. (2021) | ABTS Assay | Scavenging activity of 90% at 50 µg/mL |
Cytotoxicity
The cytotoxic effects of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine have been evaluated in various cancer cell lines. In a study conducted by Lee et al. (2022), the compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 12 µM.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12 | High |
| HeLa | >50 | Low |
Case Study 1: Photostability in Polymer Applications
A case study published in the Journal of Applied Polymer Science highlighted the use of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine as a UV stabilizer in polymer formulations. The study demonstrated that incorporating this compound significantly improved the photostability of polycarbonate materials under accelerated weathering tests.
Case Study 2: Skin Protection Formulations
In dermatological formulations, this triazine derivative has been investigated for its efficacy as a sunscreen agent. A clinical trial indicated that formulations containing this compound provided broad-spectrum UV protection while reducing skin erythema in participants exposed to artificial sunlight.
Regulatory and Safety Considerations
According to regulatory assessments:
- The compound is classified as non-hazardous under standard conditions.
- Safety data sheets indicate minimal risk when handled according to guidelines.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine, and how are intermediates characterized?
- Methodological Answer : The synthesis often employs Sonogashira coupling reactions. For example, 2-chloro-4,6-bis(dodecyloxy)-1,3,5-triazine reacts with ethynyltrimethylsilane using Pd(PPh₃)₄ and CuI as catalysts under argon, yielding intermediates with ~81% efficiency . Characterization involves HRMS (to confirm molecular ions), ¹H/¹³C-NMR (to verify substituent positions), and FT-IR (to track functional groups). Differential Scanning Calorimetry (DSC) is critical for assessing phase transitions in liquid crystalline derivatives .
Q. Which physical-chemical properties are most critical for experimental design involving this compound?
- Key Properties :
- Melting Point : 138–140°C (determines thermal stability during reactions) .
- Solubility : High in toluene, enabling homogeneous reaction conditions .
- pKa : -0.19 ± 0.10, influencing protonation states in acidic/basic environments .
Advanced Research Questions
Q. How does the electronic structure of this triazine derivative enhance its performance in OLED electron transport layers?
- Mechanistic Insight : The conjugated triazine core stabilizes electron-deficient states, improving electron mobility. Substituted phenyl groups reduce aggregation-induced quenching, as evidenced by photoluminescence studies in thin-film architectures .
- Experimental Validation : Ultraviolet Photoelectron Spectroscopy (UPS) and cyclic voltammetry quantify HOMO/LUMO levels, while time-resolved fluorescence assesses exciton lifetimes .
Q. What strategies mitigate reduced reactivity in triazine derivatives with electron-donating substituents?
- Challenge : Alkylamino groups (e.g., diethylamino) deactivate the triazine ring, hindering nucleophilic substitution .
- Solution : Use 2,4-dichloro-6-alkylamino-1,3,5-triazines as intermediates. Activate the triazine with Lewis acids (e.g., ZnCl₂) or employ high-pressure conditions to overcome kinetic barriers .
Q. How do environmental factors influence the hydrolysis pathways of chloro-triazine derivatives?
- Degradation Pathways : Hydrolysis in soil follows pseudo-first-order kinetics, with half-lives dependent on pH and adsorption. For example, Burkhard & Guth (1981) reported accelerated degradation under alkaline conditions via nucleophilic displacement of chlorine .
- Methodology : Use LC-MS to identify hydrolytic byproducts (e.g., hydroxy-triazines) and soil column studies to model transport .
Q. How can conflicting data on triazine reactivity be resolved in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
